4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine
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Overview
Description
4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine is a chemical compound with the molecular formula C11H17BrN2O. It is a derivative of benzene, featuring bromine, ethoxy, and propyl groups attached to the benzene ring. This compound is known for its unique reactivity and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
N-Propylation: The attachment of a propyl group to the nitrogen atom of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and N-propylation processes under controlled conditions to ensure high yield and purity. These processes often utilize catalysts and specific reaction conditions to optimize the efficiency and selectivity of the reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxy and propyl groups can influence the compound’s reactivity and selectivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .
Comparison with Similar Compounds
4-Bromo-1,2-diaminobenzene: Lacks the ethoxy and propyl groups, resulting in different reactivity and applications.
5-Ethoxy-1,2-diaminobenzene: Lacks the bromine and propyl groups, affecting its chemical properties.
1-N-Propyl-1,2-diaminobenzene: Lacks the bromine and ethoxy groups, leading to distinct reactivity patterns.
Uniqueness: 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine is unique due to the combination of bromine, ethoxy, and propyl groups on the benzene ring. This unique structure imparts specific reactivity and selectivity, making it valuable for various chemical and biological applications .
Properties
IUPAC Name |
4-bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-3-5-14-10-7-11(15-4-2)8(12)6-9(10)13/h6-7,14H,3-5,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPQIXIBTUQFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1N)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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